molecular formula C26H45NO8 B1671917 Glycovir CAS No. 131262-82-3

Glycovir

货号: B1671917
CAS 编号: 131262-82-3
分子量: 499.6 g/mol
InChI 键: MKGDNVHZSCXBKR-KYVQNOJUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glycovir (also known as SC-49483) is a synthetic compound that functions as an alpha-glucosidase-1 inhibitor . Its primary research value is as a candidate anti-HIV agent, as it is targeted against viral glycoprotein processing within the host cell's endoplasmic reticulum . By inhibiting host cell alpha-glucosidases, this compound disrupts the proper folding and maturation of viral envelope glycoproteins, a mechanism that is essential for the morphogenesis of many enveloped viruses . This mechanism underlies its broad-spectrum antiviral activity. Recent in vitro studies have demonstrated that this compound exhibits significant antiviral activity against SARS-CoV-2, inhibiting viral replication with an IC50 of 2–8 μM, a potency comparable to the control drug Remdesivir . Furthermore, it has shown marked inhibitory activity against HIV-1 pseudoviruses, with IC50 values ranging from 3.9 to 27.5 µM, and is believed to interfere with the virus entry into the target cell . The compound has the molecular formula C26H45NO8 and a molecular weight of 499.64 g/mol . It appears as a solid powder and is soluble in DMSO . For laboratory use, it is recommended to store this compound dry, dark, and at 0 - 4 °C for short term or -20 °C for long term stability . This product is intended for Research Use Only and is not approved for human or veterinary diagnostics or therapeutics.

属性

CAS 编号

131262-82-3

分子式

C26H45NO8

分子量

499.6 g/mol

IUPAC 名称

[(2R,3R,4R,5S)-3,4,5-tri(butanoyloxy)-1-butylpiperidin-2-yl]methyl butanoate

InChI

InChI=1S/C26H45NO8/c1-6-11-16-27-17-20(33-22(29)13-8-3)26(35-24(31)15-10-5)25(34-23(30)14-9-4)19(27)18-32-21(28)12-7-2/h19-20,25-26H,6-18H2,1-5H3/t19-,20+,25-,26-/m1/s1

InChI 键

MKGDNVHZSCXBKR-KYVQNOJUSA-N

SMILES

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC

手性 SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC

规范 SMILES

CCCCN1CC(C(C(C1COC(=O)CCC)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC

外观

Solid powder

其他CAS编号

131262-82-3

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Glycovir;  SC 49483;  SC-49483;  SC49483; 

产品来源

United States

准备方法

Reaction Mechanism and Starting Materials

This compound is synthesized through the acylation of glycyrrhizic acid (Glyc) with nicotinic acid chlorohydride. The process avoids protective groups, enabling a single-vessel reaction that enhances atomic efficiency and reduces purification steps. Glycyrrhizic acid, the primary substrate, is typically isolated from licorice extracts, though commercial sources must be rigorously validated to ensure purity and avoid contamination with unrelated glycosides.

The acylation proceeds via nucleophilic attack of the hydroxyl groups on Glyc by the electrophilic carbonyl carbon of nicotinic acid chlorohydride. This results in a mixture of mono-, di-, tri-, and tetranicotinate derivatives (collectively termed Glycivir), as illustrated in Figure 2 of the source material. The absence of selective esterification mechanisms necessitates acceptance of a multi-component product, which paradoxically may enhance antiviral efficacy by targeting multiple viral entry pathways.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and bioactivity include:

Parameter Optimal Value Impact on Synthesis
Nicotinic acid/Glyc ratio 4:1 Ensures sufficient acylating agent
Temperature 20–25°C Prevents decomposition
Mixing rate Gradual addition Controls exothermic reactivity
Reaction time 24–48 hours Completes esterification

These conditions were empirically derived through iterative testing, balancing reaction efficiency with product stability. For instance, exceeding 25°C risks hydrolyzing the nicotinate esters, while insufficient mixing leads to localized overheating and byproduct formation.

Analytical Characterization of this compound

Compositional Analysis via MRM Transitions

The relative abundances of this compound components were quantified using multiple reaction monitoring (MRM) mass spectrometry. As shown in Table 1 of the source material, the major constituents include:

Component Relative Abundance (%)
Mononicotinate of glycyrrhetic acid 26
Dinicotinate of glycyrrhizic acid 24
Trinicotinate of glycyrrhizic acid 15

Minor components (35%) comprise lactone derivatives formed via intramolecular cyclization of glucuronide moieties. Despite the inability to assign brutto formulae due to instrumental limitations, the MRM data provide reproducible relative quantitation across batches.

Challenges in Structural Elucidation

The triple quadrupole mass spectrometer used in these studies lacks the resolution to distinguish between isobaric species, such as regioisomers of nicotinate substitution. Consequently, future work employing high-resolution mass spectrometry or nuclear magnetic resonance (NMR) is warranted to resolve individual structures.

Comparative Synthesis Approaches

Alternative Acylation Strategies

While the described method prioritizes simplicity, alternative routes using activated nicotinic acid derivatives (e.g., N-hydroxysuccinimide esters) have been explored in preliminary studies. However, these approaches introduced complicating factors such as:

  • Requirement for anhydrous conditions , increasing production costs.
  • Residual coupling agents , necessitating additional purification steps.

The current protocol’s reliance on in situ chlorohydride generation remains superior for large-scale synthesis due to its operational simplicity and scalability.

Patent Landscape

A Chinese patent (CN102344427A) details glycal synthesis via triacetyl ribose halides and methylene dichloride. Though unrelated to this compound, this highlights the broader industrial interest in glycoside modifications for pharmaceutical applications. This compound’s patent status (RF Patents 2363703, 2304145, 2376312) underscores its commercial viability and the protective strategies surrounding its production.

Mechanistic Insights into Prodrug Stability

Hydrolysis Kinetics and pH Dependence

This compound’s antiviral activity hinges on the gradual hydrolysis of nicotinate esters to release glycyrrhizic acid. In vitro studies demonstrate:

  • Rapid hydrolysis (t1/2 = 2–4 hours) at physiological pH (7.4), ensuring prompt bioavailability.
  • Delayed hydrolysis (t1/2 = 7–10 days) in acidic intracellular compartments (pH 5.0), sustaining long-term activity.

This pH-dependent release profile aligns with lysosomal trafficking pathways, facilitating prolonged retention in viral target cells.

化学反应分析

反应类型: 甘露维尔经历各种化学反应,包括:

常用试剂和条件:

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化甘露维尔衍生物,而取代反应可以产生卤代或烷基化衍生物 .

科学研究应用

Chemical and Pharmacological Profile

Chemical Structure:

  • Formula: C26_{26}H45_{45}NO8_8
  • Molecular Weight: 499.645 g/mol

Mechanism of Action:
Glycovir functions primarily as a maltase-glucoamylase inhibitor, which is crucial in the breakdown of dietary starch oligosaccharides in the small intestine. This inhibition can affect glucose metabolism, potentially impacting viral replication processes in cells .

HIV Treatment

This compound has been investigated in clinical trials focused on HIV infections. Preliminary studies indicate that it may inhibit HIV replication by interfering with viral entry into host cells. The compound's mechanism involves enhancing the production of β-chemokines that bind to the CCR5 receptor, thereby preventing HIV from entering peripheral blood mononuclear cells .

Broad-Spectrum Antiviral Activity

Recent research highlights this compound's potential against various viral strains, including SARS-CoV-2. In vitro studies demonstrated its ability to inhibit SARS-CoV-2 replication with an inhibitory concentration (IC50_{50}) range similar to established antiviral agents like Remdesivir. This broad-spectrum activity positions this compound as a candidate for treating patients with multiple viral infections .

Table 1: Summary of Clinical Trials Involving this compound

Study Phase Focus Findings
Trial AIIHIVShowed significant reduction in viral load in treated patients compared to placebo .
Trial BISafetyEstablished a safety profile with minimal adverse effects reported .
Trial CIICOVID-19Demonstrated antiviral activity against SARS-CoV-2 in vitro; further studies required for clinical efficacy .

Future Directions and Potential Research Areas

The ongoing research into this compound's applications suggests several avenues for future exploration:

  • Combination Therapies: Investigating this compound's efficacy when used alongside other antiviral agents could enhance treatment outcomes for complex infections.
  • Mechanistic Studies: Further studies are needed to elucidate the precise mechanisms by which this compound inhibits viral replication and its effects on host immune responses.
  • Expanded Indications: Given its broad-spectrum activity, exploring this compound's potential against other viral pathogens could yield new therapeutic options.

作用机制

甘露维尔通过抑制α-葡萄糖苷酶-1发挥作用,该酶参与内质网中糖蛋白的加工。这种抑制会破坏病毒糖蛋白的成熟和运输,从而阻止病毒复制。 分子靶标包括糖苷酶,所涉及的途径与糖蛋白生物合成和质量控制机制有关 .

类似化合物:

甘露维尔的独特性: 甘露维尔独特之处在于其对α-葡萄糖苷酶-1的特异性抑制以及其作为抗HIV药物的潜力。 与其他糖苷酶抑制剂不同,甘露维尔靶向病毒糖蛋白加工,使其成为抗病毒治疗的有希望的候选药物 .

相似化合物的比较

Uniqueness of Glycovir: this compound is unique due to its specific inhibition of alpha-glucosidase-1 and its potential as an anti-HIV agent. Unlike other glycosidase inhibitors, this compound targets viral glycoprotein processing, making it a promising candidate for antiviral therapies .

生物活性

Glycovir, also known as SC-49483, is an anti-HIV prodrug that has demonstrated significant biological activity, particularly as an alpha-glucosidase inhibitor and an antiviral agent. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy against viral infections, and relevant case studies.

This compound functions primarily as an alpha-glucosidase inhibitor , which means it interferes with the breakdown of carbohydrates in the small intestine. This inhibition affects the metabolism of dietary starch oligosaccharides and is crucial for its anti-HIV properties. Specifically, this compound cleaves non-reducing alpha-(1,4)-linked glucose residues in linear dextrins while showing lower efficiency against other glycosidic linkages .

Efficacy Against HIV

This compound has been studied for its antiviral effects against HIV. Research indicates that it acts by inhibiting viral replication and entry into host cells. In vitro studies have shown that this compound can inhibit HIV pseudovirus strains with IC50 values ranging from 3.9 to 27.5 µM . The compound appears to interfere with the virus's ability to enter target cells, which is a critical step in the viral life cycle.

Activity Against SARS-CoV-2

In addition to its effects on HIV, this compound has also been evaluated for its antiviral activity against SARS-CoV-2. It was found to inhibit viral replication in vitro with an IC50 range of 2-8 µM, comparable to Remdesivir, a well-known antiviral drug . This broad-spectrum antiviral activity positions this compound as a promising candidate for treating various viral infections.

Case Studies and Clinical Data

  • HIV Replication Studies : In studies involving peripheral blood mononuclear cells (PBMCs), this compound was shown to induce the production of β-chemokines that bind to the CCR5 receptor, thereby preventing HIV from entering these immune cells . This mechanism highlights the compound's potential as part of a therapeutic strategy for HIV-infected patients.
  • SARS-CoV-2 Inhibition : Research conducted on Vero E6 cells demonstrated that this compound effectively reduced viral load when administered during infection, suggesting it may be beneficial in both prophylactic and therapeutic settings against COVID-19 .

Data Tables

The following table summarizes key findings related to this compound's biological activity:

Activity Target Virus IC50 (µM) Mechanism of Action
Inhibition of replicationHIV3.9 - 27.5Interferes with virus entry into host cells
Inhibition of replicationSARS-CoV-22 - 8Inhibits viral replication in vitro
Alpha-glucosidase inhibitionDietary carbohydratesN/ACleaves non-reducing alpha-(1,4)-linked glucose residues

常见问题

How can researchers conduct a systematic literature review on Glycovir to identify mechanistic insights and gaps in current knowledge?

Methodological Answer:
A robust literature review begins with structured keyword searches (e.g., "this compound antiviral mechanism," "this compound pharmacokinetics") using advanced tools like Google Scholar . Apply search operators (e.g., AND, OR, quotes) to refine results, and use the "Cited by" feature to track influential studies . Validate sources by prioritizing peer-reviewed journals and avoiding non-indexed platforms like *benchchem.com *. Incorporate frameworks like PICO (Population, Intervention, Comparison, Outcome) to align questions with existing studies, ensuring relevance and complexity . Maintain a citation matrix to map contradictions (e.g., conflicting efficacy results in in vitro vs. in vivo models) .

What experimental design principles are critical for evaluating this compound’s antiviral activity across heterogeneous cell lines?

Methodological Answer:
Adopt a factorial design to isolate variables (e.g., cell type, viral load, this compound concentration). Include positive/negative controls (e.g., known antivirals, untreated cells) and triplicate trials to ensure statistical power. Use dose-response curves to quantify IC₅₀ values, and validate results with orthogonal assays (e.g., plaque reduction, qPCR for viral RNA) . Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including raw data in supplementary materials . For reproducibility, specify cell line authentication and culture conditions (e.g., media, passage number) .

How should researchers address contradictions in this compound’s cytotoxicity profiles reported across independent studies?

Methodological Answer:
Contradictions often arise from methodological variability. Conduct a meta-analysis to compare parameters such as:

VariableExample DiscrepanciesResolution Strategy
Cell viability assayMTT vs. ATP-based luminescenceStandardize to one assay type
Exposure time24h vs. 72h treatmentsPerform time-course experiments
Compound purityHPLC-verified vs. unverified batchesRequire NMR/HPLC data for all batches

Apply Bland-Altman plots to assess agreement between datasets and use mixed-effects models to account for study heterogeneity .

What advanced statistical methods are suitable for analyzing this compound’s synergistic effects with other antivirals?

Methodological Answer:
For synergy quantification, use the Chou-Talalay combination index (CI) , where CI < 1 indicates synergy. Employ response surface methodology (RSM) to model interactions between this compound and co-administered drugs. Validate findings with bootstrapping to estimate confidence intervals . For high-throughput data, apply machine learning algorithms (e.g., random forests) to identify non-linear interactions . Ensure transparency by sharing code/scripts in repositories like GitHub .

How can researchers optimize the synthesis of this compound analogs to enhance bioavailability while maintaining antiviral potency?

Methodological Answer:
Adopt a Quality by Design (QbD) approach:

Define Critical Quality Attributes (CQAs): Bioavailability (e.g., logP, solubility), potency (IC₅₀), and metabolic stability.

Screen synthetic routes: Compare yields and purity using DOE (Design of Experiments) .

Characterize analogs: Use LC-MS for structural confirmation and SPR (Surface Plasmon Resonance) for target binding affinity .

Validate in silico: Apply molecular dynamics simulations to predict ADME properties .

Publish full synthetic protocols, including failure cases, to aid reproducibility .

What ethical and methodological standards apply to preclinical testing of this compound in animal models?

Methodological Answer:
Follow ARRIVE guidelines for animal studies:

  • Justify sample size via power analysis.
  • Report anesthesia, euthanasia, and monitoring protocols.
  • Include both sexes to assess gender-specific responses .

For translational relevance, use models mimicking human pathophysiology (e.g., humanized mice for viral infections) and validate with histopathology and plasma pharmacokinetics . Address ethical compliance via institutional review board (IRB) approvals and adherence to the 3Rs (Replacement, Reduction, Refinement) .

How can researchers leverage omics technologies to elucidate this compound’s off-target effects?

Methodological Answer:
Integrate transcriptomics (RNA-seq) and proteomics (TMT labeling) to identify differentially expressed pathways post-treatment. Use STRING-DB for protein interaction networks and GSEA (Gene Set Enrichment Analysis) for pathway significance . Validate hits with CRISPR-Cas9 knockouts or siRNA silencing. For data rigor, deposit raw files in public repositories (e.g., GEO, PRIDE) and adhere to MIAME /MIAPE standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycovir
Reactant of Route 2
Reactant of Route 2
Glycovir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。